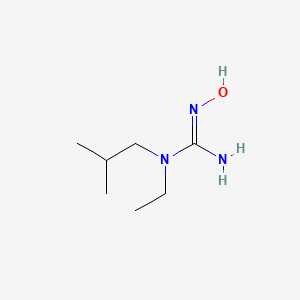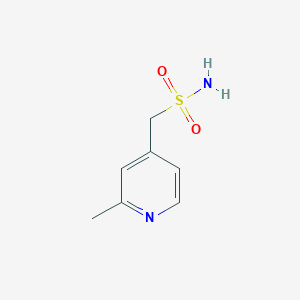
(2-Methylpyridin-4-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylpyridin-4-yl)methanesulfonamide is an organic compound with the molecular formula C7H10N2O2S It is a derivative of pyridine, featuring a methyl group at the second position and a methanesulfonamide group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyridin-4-yl)methanesulfonamide typically involves the reaction of 2-methylpyridine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the methanesulfonyl chloride reacts with the nitrogen atom of the pyridine ring to form the desired sulfonamide product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methylpyridin-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(2-Methylpyridin-4-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of various agrochemicals and fine chemicals
Mécanisme D'action
The mechanism of action of (2-Methylpyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making the compound useful in medicinal chemistry for designing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the pyridine ring.
2-Methylpyridine: A precursor in the synthesis of (2-Methylpyridin-4-yl)methanesulfonamide, lacking the sulfonamide group.
Sulfanilamide: A well-known sulfonamide used in medicinal chemistry.
Uniqueness: this compound is unique due to the presence of both a methyl group and a methanesulfonamide group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H10N2O2S |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
(2-methylpyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-4-7(2-3-9-6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |
Clé InChI |
LYPQKIISPSQDOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




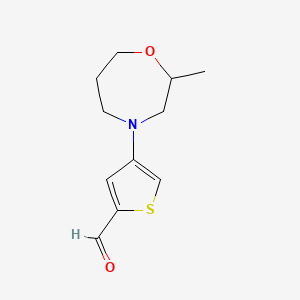

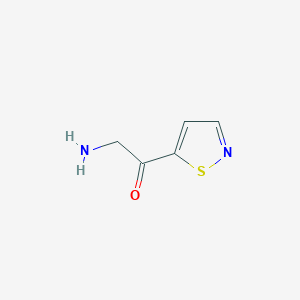
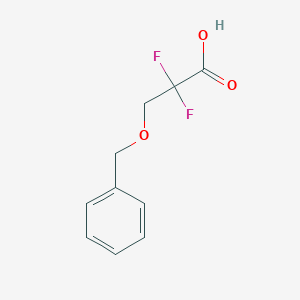

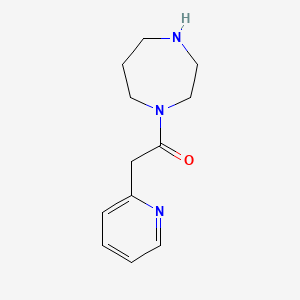
![(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13202892.png)
![5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202899.png)
![1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13202903.png)
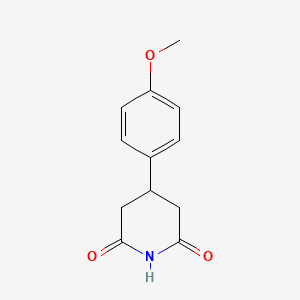
![7,7-Dimethyl-6-azaspiro[3.4]octane](/img/structure/B13202924.png)
